(1-(3-Methoxypropyl)cyclobutyl)methanamine is an organic compound characterized by its unique cyclobutane structure and the presence of a methoxypropyl substituent. This compound is classified under amines, specifically as a secondary amine, due to the presence of a nitrogen atom bonded to two carbon-containing groups. Its molecular formula is , and it has a molecular weight of approximately 191.27 g/mol.
The compound is cataloged under various chemical databases, including the Chemical Book and American Elements, which provide detailed specifications such as its CAS number (92902-95-9) and MDL number (MFCD09414707) . It is primarily sourced from chemical suppliers and is utilized in various scientific research applications.
The synthesis of (1-(3-Methoxypropyl)cyclobutyl)methanamine typically involves several steps:
The reaction conditions usually require careful control of temperature and pressure to ensure optimal yields .
The molecular structure of (1-(3-Methoxypropyl)cyclobutyl)methanamine can be represented by its structural formula, which illustrates the connectivity between atoms:
The compound features a cyclobutane ring, which provides unique steric and electronic properties that influence its reactivity .
(1-(3-Methoxypropyl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Common reagents for these reactions include:
The specific reaction pathways depend on the reaction conditions applied .
The mechanism of action for (1-(3-Methoxypropyl)cyclobutyl)methanamine primarily revolves around its interaction with biological targets, particularly in pharmacological contexts. Given its structure, it may interact with neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptors.
For instance, compounds with similar structures have been studied for their effects on histamine receptors, where they exhibit antagonistic properties that could be beneficial in treating allergic reactions or other histamine-related conditions .
Additional properties such as density, melting point, and specific heat capacity are not readily available but are crucial for understanding its behavior in various applications .
(1-(3-Methoxypropyl)cyclobutyl)methanamine has potential applications in various fields:
Research continues to explore its full potential in these areas, highlighting the importance of understanding both its chemical properties and biological interactions .
Cyclobutyl methanamine derivatives serve as privileged scaffolds in GPCR pharmacology due to their unique three-dimensional structure. The cyclobutane ring’s high ring strain (~110 kJ/mol) and puckered conformation impose steric constraints that:
Table 1: Impact of Cyclobutyl Methanamine Substituents on GPCR Agonist Profiles
Substituent | GPCR Target | EC₅₀ (nM) | clogP | Brain Permeability |
---|---|---|---|---|
3-Methoxyphenyl | GPR88 | 414 | 4.53 | Low |
4-(2-Methylpentyloxy) | GPR88 | 634 | 4.81 | Low |
3-Methoxypropyl* | Undisclosed | N/A | ~2.8* | Moderate* |
*(1-(3-Methoxypropyl)cyclobutyl)methanamine (estimated)*
The molecular architecture of (1-(3-methoxypropyl)cyclobutyl)methanamine enables dual targeting of neurological pathways:
Table 2: Structural Elements and Therapeutic Applications of Cyclobutyl Methanamines
Structural Feature | Therapeutic Relevance | Biological Mechanism |
---|---|---|
Primary amine (-CH₂NH₂) | Dopamine/nAChR modulation | Salt bridge with GPCR conserved residues |
3-Methoxypropyl tail | Enhanced BBB penetration | Optimal clogP (2–3); transporter engagement |
Cyclobutyl core | Target selectivity in striatal GPCRs (e.g., GPR88) | Conformational restraint for receptor subpocket fit |
Bioisosteric replacement has been pivotal in evolving cyclobutyl methanamine agonists with improved drug-like properties:
Table 3: Evolution of Bioisosteres in Cyclobutyl Methanamine Agonists
Generation | Bioisostere | Representative Compound | EC₅₀ (nM) | clogP | Key Advancement |
---|---|---|---|---|---|
1st | Glycinamide (Site B) | 2-AMPP | 414 | 4.53 | Initial lead |
1st | Hydroxyl | Compound 2 | ~400 | 3.98 | Metabolic stability |
2nd | 5-Amino-1,3,4-oxadiazole | Compound 84 | 59 | 3.1 | Potency & solubility increase |
Future* | Hybrid (e.g., spirocycles) | (1-(3-Methoxypropyl)cyclobutyl)methanamine | N/A | ~2.8 | Balanced CNS penetration (predicted) |
Comprehensive Compound Table
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8